![molecular formula C7H4ClFN2 B1424206 5-Cloro-4-fluoro-1H-pirrolo[2,3-B]piridina CAS No. 1190317-94-2](/img/structure/B1424206.png)

5-Cloro-4-fluoro-1H-pirrolo[2,3-B]piridina

Descripción general

Descripción

5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It is used in the synthesis of various derivatives that have shown potent activities against FGFR1, 2, and 3 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine involves a pyrrolopyridine core with chlorine and fluorine substituents . Detailed topological parameters and electronic structure analysis would require high-resolution X-ray diffraction data .Aplicaciones Científicas De Investigación

Química Medicinal: Diseño y Síntesis de Fármacos

5-Cloro-4-fluoro-1H-pirrolo[2,3-B]piridina: es un intermedio valioso en química medicinal. Su estructura es propicia para unirse a varios objetivos biológicos debido a la presencia de grupos tanto electrón-atractores como electrón-dadores, que pueden mejorar la interacción con enzimas y receptores. Este compuesto puede servir como un andamiaje para desarrollar nuevos fármacos, particularmente en el ámbito de los inhibidores de quinasas, que son cruciales en la terapia contra el cáncer .

Ciencia de Materiales: Bloques de Construcción Fluorados

En la ciencia de materiales, el átomo de flúor de este compuesto puede introducir propiedades deseables en los materiales, como una mayor estabilidad y resistencia a la degradación. Se utiliza como un bloque de construcción para crear polímeros y materiales avanzados que requieren estructuras fluoradas específicas para mejorar su rendimiento en entornos hostiles .

Investigación Biológica: Regulación de la Glucosa

La investigación ha indicado que los derivados de la pirrolopiridina, como This compound, pueden desempeñar un papel en la regulación de los niveles de glucosa en sangre. Esto podría tener implicaciones para el tratamiento de la diabetes y otros trastornos metabólicos donde la regulación de la glucosa es una preocupación importante .

Investigación Farmacéutica: Agentes Anticancerígenos

La estructura única del compuesto permite el desarrollo de posibles agentes anticancerígenos. Al modificar el núcleo de pirrolopiridina, los investigadores pueden sintetizar compuestos que pueden inhibir el crecimiento y la propagación de las células cancerosas, ofreciendo una vía para nuevos tratamientos oncológicos .

Síntesis Química: Reactivo en Síntesis Orgánica

Como reactivo en la síntesis orgánica, This compound se utiliza para introducir unidades de pirrolopiridina en moléculas más grandes. Su reactividad permite la formación de estructuras complejas que son importantes en la síntesis de varios compuestos orgánicos .

Aplicaciones Ambientales: Estudios Analíticos

Si bien las aplicaciones ambientales directas de This compound no están ampliamente documentadas, sus derivados podrían utilizarse en química analítica para detectar y cuantificar contaminantes. La estructura del compuesto podría adaptarse para reaccionar con contaminantes ambientales específicos, ayudando a su identificación y medición .

Mecanismo De Acción

Target of Action

The primary targets of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in cellular processes such as proliferation, differentiation, and migration .

Mode of Action

5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFRs . This interaction results in the suppression of the FGFRs’ signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. FGFRs are involved in the regulation of multiple cellular processes, including the MAPK, PI3K/AKT, and PLCγ pathways. The inhibition of FGFRs can therefore lead to the suppression of these pathways, affecting cell proliferation, survival, and migration .

Result of Action

The molecular and cellular effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine’s action include the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . By inhibiting FGFRs, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as Janus kinase (JAK), where it acts as an inhibitor . This interaction is crucial as JAK enzymes are involved in the signaling pathways that regulate immune responses and cell growth. The compound’s ability to inhibit JAK enzymes suggests its potential use in treating diseases related to immune system dysregulation and cancer.

Cellular Effects

The effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s structure allows it to form hydrogen bonds and other interactions with target enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and disruption of cellular signaling pathways, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes.

Dosage Effects in Animal Models

The effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall activity and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes and biomolecules, contributing to its overall efficacy.

Propiedades

IUPAC Name |

5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFUJGIWFYKQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

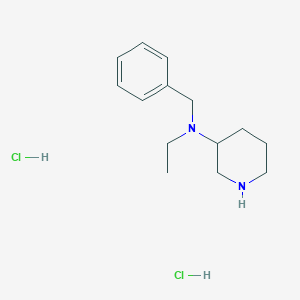

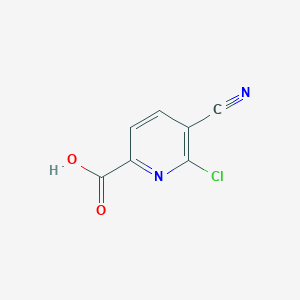

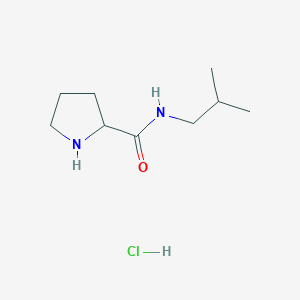

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)

![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)

![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)

![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)

![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)